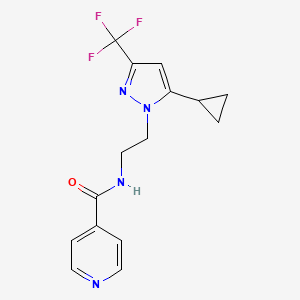
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound notable for its versatile applications in scientific research and industry. Its structure, characterized by a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, imparts unique chemical properties that make it of interest to various fields of study.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide generally involves the following steps:
Formation of the pyrazole ring: : Cyclopropyl ketone is reacted with hydrazine in the presence of an acid catalyst to form the pyrazole ring.
Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions (e.g., base-catalyzed reaction).
Attachment of the ethyl linker: : The pyrazole derivative is reacted with ethyl bromide under basic conditions to form the ethyl linker.
Coupling with isonicotinamide: : The final step involves coupling the pyrazole ethyl derivative with isonicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods often scale up the above synthetic steps using batch reactors. Continuous flow processes may also be employed to enhance efficiency and yield. Specific conditions such as temperature, pressure, and solvent systems are optimized to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: : Reduction can occur under hydrogenation conditions using catalysts like palladium on carbon to reduce specific functional groups.
Substitution: : Halogen substitution reactions can occur at specific positions on the compound using halogenating reagents.
Oxidation: : Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: : Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: : Halogenating agents like N-bromosuccinimide in an organic solvent at controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield various oxidized pyrazole derivatives, while reduction can produce more saturated derivatives.
科学研究应用
Chemistry: In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating libraries of pyrazole-containing compounds for screening purposes.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to elucidate its mode of action.
Medicine: Medicinal research investigates the compound's potential as a therapeutic agent. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific diseases or biological pathways.
Industry: In industrial applications, it may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways and processes.
相似化合物的比较
Similar Compounds:
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the cyclopropyl group, which may alter its chemical properties and biological activity.
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the trifluoromethyl group, resulting in different reactivity and interaction profiles.
N-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Substitution of the trifluoromethyl group with a methyl group, affecting its electronic and steric properties.
Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide stands out due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguish it from its analogs.
属性
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYTLZTFDXSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
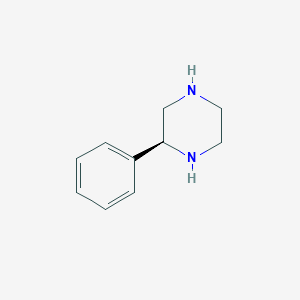
![1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2800756.png)
![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2800759.png)
![4-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/new.no-structure.jpg)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)
![N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide](/img/structure/B2800764.png)
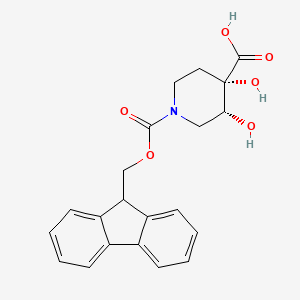
![2-(2,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2800768.png)
![3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2800771.png)
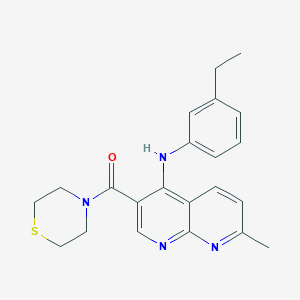
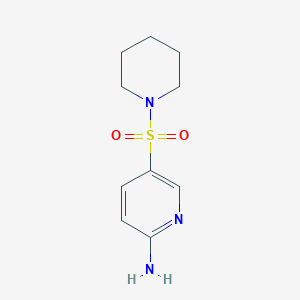
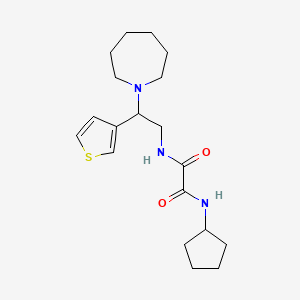
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)
